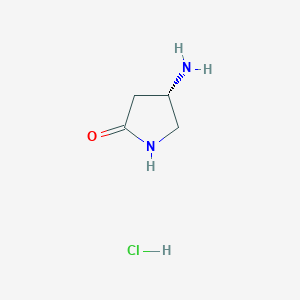
3-メトキシ-4-(4-(4-メチルピペラジン-1-イル)ピペリジン-1-イル)アニリン
概要
説明
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, also known as 3M4MPPA, is a synthetic compound . It has the molecular formula C17H28N4O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O/c1-19-9-11-20 (12-10-19)15-5-7-21 (8-6-15)16-4-3-14 (18)13-17 (16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure. The SMILES string is CN1CCN (CC1)C2CCN (CC2)C3=C (C=C (C=C3)N)OC , which is another form of notation to represent the structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.44 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
癌研究
この化合物は、アナプラ スティックリンパ腫キナーゼ (ALK) の強力で選択的な阻害剤として同定されています . ALK は、特定の種類の非小細胞肺がん (NSCLC) における主要な駆動力であり、この化合物の様な阻害剤は、標的を絞ったがん治療法の開発において極めて重要です。 この化合物は、一部の NSCLC 患者の発症に関与する EML4-ALK 融合タンパク質の阻害に有効性を示しています.
神経科学
神経科学では、この化合物の様にキナーゼ活性を調節する化合物は、脳内のシグナル伝達経路の研究に使用できます。 これらの経路は、細胞の成長、分化、シナプスの可塑性に関与し、学習と記憶にとって不可欠です。 これらの経路を調節することで、研究者は神経疾患をより深く理解し、新しい治療法を開発することができます .
薬理学
薬理学的研究では、この化合物の ALK 阻害剤としての役割は、ALK 受容体を標的とする新しい薬物の薬力学と薬物動態を理解するために重要です。 これにより、より効果的な投与計画の開発と、ALK を標的とする治療法における副作用の最小限化が可能になります .
材料科学
材料科学に直接関連するものではありませんが、3-メトキシ-4-(4-(4-メチルピペラジン-1-イル)ピペリジン-1-イル)アニリンのような有機化合物の合成と操作は、新規材料の開発を促進する可能性があります。 例えば、この化合物の安定性、反応性、および他の物質との相互作用を理解することは、特定の特性を持つ新しいポリマーやコーティングを作成するのに役立ちます .
生物学的研究
この化合物は、特定のキナーゼを阻害する能力を備えており、生物学的研究において細胞シグナル伝達と調節を研究するために使用できます。 キナーゼ阻害の影響を観察することで、研究者はアポトーシス、細胞周期の進行、外部刺激への応答など、さまざまな細胞プロセスにおけるこれらの酵素の役割を推測できます .
化学合成
化学中間体として、この化合物はより複雑な分子の合成に使用できます。 その構造は、さまざまな化学修飾を可能にし、幅広い有機化合物の合成のための汎用性の高い出発点となり、新しい薬剤や化学プローブの発見につながる可能性があります .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302-H315-H319-H332-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.
作用機序
Target of Action
The primary target of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Mode of Action
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline interacts with its target, ALK, by inhibiting its activity . The compound has been shown to inhibit EML4-ALK with an IC50 value of 17nM .
Biochemical Pathways
The inhibition of ALK by 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline affects the ALK signaling pathway. This pathway is involved in cell growth and survival. By inhibiting ALK, the compound can potentially halt the growth of ALK-positive NSCLC cells .
Result of Action
The result of the action of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the inhibition of ALK, leading to the potential suppression of the growth of ALK-positive NSCLC cells .
Action Environment
The action of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of the compound.
特性
IUPAC Name |
3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDGTZPYTWLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254058-34-8 | |
| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FV3HV35Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten for generating antibodies against brigatinib and gilteritinib?
A: The research article states that 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline shares a common substructure with both brigatinib and gilteritinib []. This structural similarity makes it an ideal hapten. When conjugated to a carrier protein, the immune system recognizes this shared substructure and generates antibodies capable of binding to both the hapten and the target drugs, brigatinib and gilteritinib. This principle forms the basis of the indirect competitive ELISA developed in the study.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)
![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)







![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)


